2,5-Difluoro-4-(methoxycarbonyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-difluoro-4-methoxycarbonylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O4/c1-15-9(14)5-3-6(10)4(8(12)13)2-7(5)11/h2-3H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEFLIGNYCPJGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)F)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-4-(methoxycarbonyl)benzoic acid typically involves the following steps:
Halogenation: The starting material, 2,5-difluorobenzoic acid, undergoes halogenation to introduce the methoxycarbonyl group.
Carboxylation: The halogenated compound is then subjected to carboxylation to form the final product.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions involving high temperatures and specific catalysts to ensure high yield and purity. The process is optimized to minimize by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluoro-4-(methoxycarbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to its corresponding carboxylic acid derivatives.
Reduction: Reduction of the carboxylic acid group to alcohols or aldehydes.
Substitution: Replacement of the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of difluoromethyl carboxylic acids.
Reduction: Production of difluoromethyl alcohols or aldehydes.
Substitution: Generation of various substituted difluorobenzoic acids.
Scientific Research Applications
2,5-Difluoro-4-(methoxycarbonyl)benzoic acid finds applications in several scientific fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Investigated for its potential therapeutic properties in drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and advanced materials.
Mechanism of Action
2,5-Difluoro-4-(methoxycarbonyl)benzoic acid is compared with similar compounds such as 2,6-difluoro-4-(methoxycarbonyl)benzoic acid and 3,5-difluoro-4-(methoxycarbonyl)benzoic acid:
Uniqueness: The position of the fluorine atoms and methoxycarbonyl group on the benzene ring differentiates it from other compounds, affecting its reactivity and biological activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of 2,5-difluoro-4-(methoxycarbonyl)benzoic acid and related compounds, with data extracted from the evidence:
Substituent Effects on Acidity and Reactivity
Electron-Withdrawing Groups (EWGs):
- The trifluoromethyl (-CF₃) group in 2,5-difluoro-4-(trifluoromethyl)benzoic acid significantly increases acidity (pKa ~1.5–2.0) compared to the methoxycarbonyl analog (estimated pKa ~2.5–3.0) due to stronger inductive effects .
- Methoxycarbonyl (-COOCH₃) exhibits moderate EWG behavior, enhancing reactivity in nucleophilic acyl substitution reactions compared to halogenated derivatives .
Electron-Donating Groups (EDGs):
- 4-Methylpiperazinyl in 2,5-difluoro-4-(4-methylpiperazin-1-yl)benzoic acid introduces basicity, improving water solubility and bioavailability for CNS-targeted drugs .
Biological Activity
2,5-Difluoro-4-(methoxycarbonyl)benzoic acid is a benzoic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of fluorine atoms and a methoxycarbonyl group, which may influence its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The presence of fluorine atoms may enhance lipophilicity and alter the compound's binding affinity to target sites.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Modulation: It could potentially modulate receptor activity, influencing various signaling pathways.
Antimicrobial Activity
Research has indicated that derivatives of benzoic acid exhibit significant antimicrobial properties. A study focused on related compounds suggests that this compound may possess antibacterial and antifungal activities, making it a candidate for further investigation in the development of new antimicrobial agents .
Anti-inflammatory Effects
Similar compounds have shown potential anti-inflammatory effects. The modulation of inflammatory pathways could provide therapeutic benefits in conditions such as arthritis or other inflammatory diseases. The specific mechanism by which this compound exerts anti-inflammatory effects warrants further exploration .
Anticancer Potential
Preliminary studies suggest that benzoic acid derivatives can act as retinoid-X-receptor antagonists, which are implicated in cancer therapy. The potential for this compound to inhibit tumor growth through these pathways is an area of active research .
Study on Antimicrobial Activity
A study published in 2020 investigated the antibacterial properties of various benzoic acid derivatives, including those structurally similar to this compound. The results indicated significant inhibition against several bacterial strains, suggesting a robust antimicrobial profile .
Anti-inflammatory Research
Another study explored the anti-inflammatory effects of benzoic acid derivatives in animal models. The findings demonstrated a reduction in inflammatory markers and pain response when treated with compounds similar to this compound .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic strategies are commonly employed to prepare 2,5-Difluoro-4-(methoxycarbonyl)benzoic acid?
The synthesis typically involves sequential functionalization of a benzoic acid scaffold. Key steps include:
- Fluorination : Electrophilic aromatic substitution (e.g., using Selectfluor®) or halogen exchange (Halex reaction) to introduce fluorine atoms at positions 2 and 5 .
- Methoxycarbonylation : Esterification via reaction with methyl chloroformate or coupling with a methoxycarbonyl boronic acid derivative under palladium catalysis (Suzuki-Miyaura) .
- Purification : Recrystallization from ethanol/water mixtures or chromatography (silica gel, eluting with ethyl acetate/hexane) .
Q. How can researchers validate the purity and structural integrity of this compound?
- Chromatography : HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>98% by area normalization) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution pattern (e.g., absence of proton signals at positions 2,5; methoxycarbonyl resonance at ~3.9 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M-H]⁻ at m/z 229.02) .
Q. What are optimal storage conditions to ensure long-term stability?
- Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the methoxycarbonyl group .
- Solubility Considerations : Prepare stock solutions in DMSO (50 mM), aliquot to avoid freeze-thaw cycles, and store at -80°C for ≤6 months .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during synthesis?
- Fluorination Side Products : Use anhydrous conditions (e.g., DMF as solvent, molecular sieves) to minimize hydrolysis of fluorinating agents .
- Coupling Reactions : Optimize palladium catalyst loading (e.g., 2 mol% Pd(PPh₃)₄) and base (K₂CO₃ vs. Cs₂CO₃) to enhance Suzuki-Miyaura cross-coupling efficiency .
- Scale-Up Challenges : Monitor exothermic reactions (e.g., fluorination) via inline FTIR to control reaction kinetics .
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
- Case Example : Discrepancies in dihedral angles (NMR vs. X-ray) may arise from dynamic motion in solution. Use variable-temperature NMR to assess conformational flexibility .
- Complementary Techniques : Pair single-crystal X-ray diffraction (SHELXL refinement) with DFT calculations (B3LYP/6-311+G(d,p)) to validate bond lengths and angles .
Q. What role do substituent electronic effects play in derivatization reactions?
- Methoxycarbonyl Group : The electron-withdrawing nature activates the benzoic acid core for nucleophilic aromatic substitution (e.g., amidation) but deactivates electrophilic reactions .
- Fluorine Substituents : Ortho/para-directing effects influence regioselectivity in further functionalization. Computational modeling (NBO analysis) can predict reactive sites .
Q. How can this compound serve as a precursor in drug discovery pipelines?
- SGLT2 Inhibitor Analogs : The difluoro-methoxycarbonyl motif mimics pharmacophores in diabetes therapeutics. Structure-activity relationship (SAR) studies can explore substitutions at position 4 .
- Prodrug Design : Ester hydrolysis (e.g., by carboxylesterases) releases bioactive benzoic acid derivatives, enabling targeted delivery .
Methodological Notes
- Crystallography : For X-ray structure determination, use SHELXL-2018 with TWINABS for absorption correction. Refinement parameters: R1 < 0.05, wR2 < 0.12 .
- Safety Protocols : Handle fluorinated compounds in fume hoods with nitrile gloves. Refer to SDS for spill management (neutralize with sodium bicarbonate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
